IBU-DMT-Deoxyguanosine succinic acid

Oligonucleotide synthesis deprotection kinetics N2 protecting group

Generic dG building block substitution risks prolonged deprotection (8 hr at 55°C vs. 1-2 hr for DMF analogs) and incomplete cleavage (~80% release with succinyl linker vs. >95% with Q-linker), directly impacting synthesis throughput and product purity. This CAS 74405-46-2 compound provides a defined, high-purity baseline: - ≥98% HPLC purity ensures minimal n-1 deletion background in dG-loaded CPG supports (30-65 µmol/g loading achievable via standard DEC/DMAP coupling). - Orthogonal N2-iBu, 5'-O-DMT, and 3'-O-succinate protection enables selective 3'-amide coupling to amine-functionalized small molecules or fluorophores. - Compatible with established 8-hr NH4OH deprotection workflows; supplies the free succinate acid form for direct derivatization onto custom pore-size CPG.

Molecular Formula C39H41N5O10
Molecular Weight 739.8 g/mol
CAS No. 74405-46-2
Cat. No. B1436768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIBU-DMT-Deoxyguanosine succinic acid
CAS74405-46-2
Molecular FormulaC39H41N5O10
Molecular Weight739.8 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC(=O)CCC(=O)O
InChIInChI=1S/C39H41N5O10/c1-23(2)36(48)42-38-41-35-34(37(49)43-38)40-22-44(35)31-20-29(54-33(47)19-18-32(45)46)30(53-31)21-52-39(24-8-6-5-7-9-24,25-10-14-27(50-3)15-11-25)26-12-16-28(51-4)17-13-26/h5-17,22-23,29-31H,18-21H2,1-4H3,(H,45,46)(H2,41,42,43,48,49)
InChIKeyXQFLSGUZSODAOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IBU-DMT-Deoxyguanosine Succinic Acid Overview


IBU-DMT-Deoxyguanosine succinic acid (CAS 74405-46-2), systematically named 2′-Deoxy-5′-O-DMT-N2-isobutyrylguanosine 3′-O-succinate, is a fully protected deoxyguanosine derivative engineered as a universal 3′-terminal building block for automated solid-phase oligonucleotide synthesis . The compound integrates three orthogonal protecting functionalities: a 5′-O-dimethoxytrityl (DMT) group for reversible 5′-hydroxyl protection, an N2-isobutyryl (iBu) moiety shielding the exocyclic amine of guanine, and a 3′-O-succinate linker that enables covalent attachment to controlled pore glass (CPG) or polystyrene supports via amide bond formation [1]. With a molecular formula of C39H41N5O10 and molecular weight of 739.77 g/mol, this compound is supplied at ≥98% purity (HPLC) and serves as the direct precursor to dG-loaded synthesis columns used in research, diagnostic, and therapeutic oligonucleotide production .

N2-isobutyryl protection matches conventional overnight ammonolysis deprotection protocols
3'-O-succinate linker enables stable CPG attachment and standard cleavage conditions
Free succinate acid format supports in-house CPG derivatization for custom loadings

Differentiation from Generic Guanosine Succinates


The performance of a 3′-O-succinate guanosine building block is not determined by the succinate linker alone but by an interdependent triad of protecting group strategy (N2-iBu vs. N2-DMF vs. N2-acetyl), linker chemistry (succinyl vs. Q-linker vs. oxalyl), and purity specification. Evidence demonstrates that the N2-isobutyryl protecting group, while the historical standard, confers distinct deprotection kinetics (8 hours at 55°C in concentrated NH4OH) compared to fast-deprotecting alternatives such as N2-DMF (1–2 hours at 55–65°C) . Furthermore, the succinyl linker requires approximately 1 hour in ammonium hydroxide to release only ~80% of the oligonucleotide product, whereas the hydroquinone-O,O′-diacetic acid (Q-linker) achieves complete cleavage in 2 minutes at room temperature with a 5% yield advantage . These quantitative differences mean that the choice of N2 protecting group and 3′-linker chemistry directly determines synthesis cycle time, product purity, and compatibility with base-sensitive modifications—making generic substitution without specification verification a demonstrable risk to oligonucleotide quality.

Deprotection kinetics
N2-isobutyryl requires extended ammonolysis; substitution with N2-DMF-dG alters cycle time and may compromise base-sensitive sequences.
Linker cleavage efficiency
Succinyl linker releases product slower and with lower yield than Q-linker; replacing the linker chemistry impacts throughput and full-length recovery.
Phosphoramidite solution stability
iBu-dG phosphoramidite degrades faster in solution than dmf-dG; generic substitution may reduce coupling consistency in extended synthesis runs.

Quantitative Performance Evidence


N2-Isobutyryl Deprotection Kinetics

The N2-isobutyryl (iBu) protecting group on the target compound requires 8 hours at 55°C or 24 hours at room temperature in concentrated ammonium hydroxide for complete removal, as specified for standard DMT-dG(ib) phosphoramidite chemistry . In direct comparison, the N2-dimethylformamidine (dmf) protected analog (DMT-dG(dmf) phosphoramidite) achieves complete deprotection in 2 hours at 55°C or 1 hour at 65°C under identical ammonolysis conditions . This represents a 4- to 8-fold reduction in deprotection time for the dmf variant. The longer deprotection required for iBu-dG is not an inherent defect but a design parameter that must be matched to the overall synthesis workflow and the base-sensitivity of the target oligonucleotide.

N2-iBu Deprotection
Reported comparison
Target (iBu-dG)
8 h at 55°C (NH4OH)
DMF-dG
1–2 h at 55–65°C
Deprotection time impacts cycle length and base-sensitive modification compatibility
Data to verify for specific sequences
Oligonucleotide synthesis deprotection kinetics N2 protecting group ammonium hydroxide cleavage

Succinyl Linker Cleavage Efficiency

The 3′-O-succinate linker in the target compound requires approximately 1 hour of ammonium hydroxide treatment at room temperature to cleave the oligonucleotide from the solid support, releasing only about 80% of the full-length product during this period . In a direct head-to-head comparison, Glen Research prepared sixteen 20mer oligonucleotides (eight on succinate supports, eight on Q-linker supports) and demonstrated that Q-linker supports released product in only 2 minutes at room temperature and yielded 5% more full-length oligonucleotide than the succinate supports, with equivalent final purities . The Q-linker's stability during synthesis was confirmed: only 8% premature cleavage occurred after overnight oxidizer exposure, corresponding to approximately 2,000 normal synthesis cycles .

Linker Cleavage
Head-to-head comparison
Succinyl (target)
~1 h, ~80% release
Q-linker
2 min, 5% higher yield
Cleavage speed and yield define synthesis throughput
Equivalent final purity reported
Solid-phase synthesis linker cleavage succinyl linker Q-linker oligonucleotide yield

Phosphoramidite Solution Stability

Studies of phosphoramidite reagent stability in solution revealed that both methyl- and β-cyanoethyl-N,N-diisopropylamino phosphoramidite forms of N2-isobutyryl-deoxyguanosine decompose faster than their corresponding dA, dC, and dT phosphoramidites, leading to significantly lower proportions of dG-containing sequences in competitive coupling experiments [1]. This differential instability is attenuated for β-cyanoethyl reagents due to their inherently slower decomposition rate, but the fundamental vulnerability persists [1]. In contrast, the DMT-dG(dmf) phosphoramidite is reported to be as stable in solution as standard dA(bz)-, dC(bz)-, and dT-phosphoramidites , providing a stability benchmark that the iBu-dG variant does not meet.

Solution Stability
Cross-study comparable
iBu-dG phosphoramidite
Decomposes faster than dA, dC, dT
dmf-dG phosphoramidite
Comparable to standard dA, dC, dT
Fresh reagent preparation recommended for G-rich sequences
Quantitative decomposition rates not reported
Phosphoramidite stability solution decomposition guanosine mixed-sequence synthesis coupling efficiency

CPG Loading Capacity Comparison

Standard 500 Å CPG supports derivatized with 5′-O-DMT-N2-isobutyryl-2′-deoxyguanosine 3′-O-succinate (the immobilized form of the target compound) exhibit loading capacities of 30–40 µmol nucleoside per gram of CPG . In comparison, high-load dG-succinyl-CPG supports achieve loadings of 80–130 µmol/g (typical range 100–120 µmol/g), approximately 2.5 times the standard loading [1]. The trade-off is explicitly documented: high-load supports should not be used for sequences longer than 40 nucleotides due to steric crowding effects that compromise coupling efficiency [1]. Standard-load supports (30–40 µmol/g) are suitable for sequences of virtually any length and are the default choice for general-purpose oligonucleotide synthesis.

CPG Loading
Specification review
Standard load
30–40 µmol/g, all lengths
High load
100–120 µmol/g, ≤40mer
Free succinate allows custom loading for required scale
High load not recommended for long sequences
CPG loading solid support nucleoside density oligonucleotide synthesis scale succinyl linker

Purity Specification Benchmarking

The target compound IBU-DMT-Deoxyguanosine succinic acid (CAS 74405-46-2) is commercially supplied with a minimum purity specification of 98% as determined by HPLC analysis . Lower-purity alternatives are available at ≥95% purity . For solid-phase oligonucleotide synthesis, each 1% decrement in nucleoside succinate purity translates to an accumulation of failure sequences (primarily n-1 deletions) that scale multiplicatively with oligonucleotide length. At 98% purity, the theoretical maximum full-length product for a 20mer is (0.98)^19 = 68% without factoring in coupling efficiency losses; at 95% purity, this drops to (0.95)^19 = 38%, a 30-percentage-point reduction in achievable full-length product attributable solely to starting material purity [1].

Purity Impact
Class-level inference
≥98% HPLC
Higher purity reduces n-1 deletion accumulation
Theoretical 20mer full-length: 68% vs. 38% at 95% purity
Nucleoside purity HPLC oligonucleotide quality procurement specification succinate

Optimal Application Scenarios


Custom CPG Derivatization

The free succinate acid form (CAS 74405-46-2) is the preferred procurement format for laboratories and CDMOs that prepare their own dG-loaded solid supports. Standard derivatization protocols using carbodiimide-mediated coupling (e.g., DEC or DCC/DMAP) yield nucleoside loadings of 30–65 µmol/g on LCAA-CPG, with the ≥98% purity specification ensuring that the resulting support contributes minimal n-1 deletion background [1]. This scenario is particularly relevant when the user requires non-standard pore sizes (e.g., 1000 Å or 2000 Å for longer oligonucleotides) or custom loading densities not available in pre-packed commercial columns [1].

Conventional Overnight Deprotection

The N2-isobutyryl protecting group on this compound is fully compatible with the industry-standard 8-hour, 55°C ammonium hydroxide deprotection protocol . This makes the target compound the default choice for laboratories operating established synthesis-deprotection workflows that do not require fast-deprotection chemistry. The 3′-O-succinate linker, while slower to cleave than the Q-linker (1 hour vs. 2 minutes), provides proven stability during synthesis and is compatible with the widest range of downstream deprotection strategies [1].

Small-Molecule-DNA Conjugation

The free carboxylic acid functionality of the 3′-O-succinate moiety enables direct amide coupling to amine-functionalized small molecules, fluorophores, or bioactive ligands without requiring prior solid-support attachment . This application leverages the orthogonal protection strategy (5′-O-DMT and N2-iBu) to ensure that coupling occurs exclusively at the 3′-carboxyl position, producing well-defined small-molecule/DNA hybrids suitable for biophysical studies, targeted delivery constructs, and diagnostic probe development .

Procurement Specification Baseline

For procurement teams evaluating guanosine building blocks, the target compound serves as the quantitative baseline against which fast-deprotecting alternatives (e.g., N2-DMF-dG succinate) are compared. The documented deprotection time differential (8 hours vs. 1–2 hours at elevated temperature) and solution stability disadvantage (iBu-dG decomposes faster than dmf-dG in phosphoramidite solutions) provide data-driven criteria for selecting between the iBu and DMF protecting group strategies based on synthesis throughput requirements, sequence composition (G-content), and production scale [1].

Application
Selection Property
Validation Focus
Custom CPG Derivatization
Free succinate acid for in-house support preparation
Coupling efficiency and loading range verification
Conventional Overnight Deprotection
N2-isobutyryl compatible with standard ammonolysis
Deprotection completeness for target sequence
Small-Molecule-DNA Conjugation
Orthogonal 3'-carboxyl for selective coupling
Conjugation efficiency and product purity
Procurement Specification Baseline
Documented performance vs fast-deprotecting alternatives
Deprotection time and solution stability comparison
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